molecular formula C17H16FNO3 B4620651 N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine

N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine

Cat. No.: B4620651
M. Wt: 301.31 g/mol
InChI Key: GGJPXNNKVFGSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Amino Acid Conjugates in Rational Compound Design Strategies

Rational compound design often involves the modification of known active molecules to improve their properties, such as solubility, membrane permeability, metabolic stability, and target specificity. Amino acid conjugation is a well-established prodrug strategy where a pharmacologically active compound is linked to an amino acid. This linkage can alter the parent drug's pharmacokinetic profile, potentially enhancing its therapeutic efficacy or enabling targeted delivery. For instance, the acidic group of a drug can be temporarily masked through amide bond formation with an amino acid, a modification that can influence its transport across biological barriers like the blood-brain barrier. ajphs.com

Overview of Fluorinated Biphenyl (B1667301) Scaffolds in Biological Probe Development

The biphenyl moiety is a common structural motif in many biologically active compounds. The introduction of fluorine atoms into this scaffold can profoundly influence a molecule's properties. Fluorine's high electronegativity and relatively small size can alter the electronic distribution, conformation, and metabolic stability of a compound. In the context of biological probes, fluorination can enhance binding affinity to target proteins and improve pharmacokinetic properties. The 2-fluorobiphenyl-4-yl scaffold, in particular, is a key component of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), which is known to interact with cyclooxygenase (COX) enzymes.

Historical Perspective on Propanoyl Derivatives in Enzyme Modulation Research

Propanoyl derivatives, specifically those with a 2-arylpropanoyl moiety, are a hallmark of the "profen" class of NSAIDs. This structural feature is crucial for their inhibitory activity against COX enzymes. The stereochemistry of the propanoic acid group is often critical for biological activity. Research into derivatives of these compounds has been extensive, aiming to develop more selective enzyme inhibitors with improved safety profiles. Modifications of the carboxylic acid group of profens have been a key area of investigation to create prodrugs or compounds with altered biological targets.

Rationale for Academic Investigation of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine

The academic interest in this compound, also known as Flurbiprofen-Glycine (FG), stems from a prodrug approach aimed at enhancing the therapeutic potential of its parent compound, flurbiprofen. ajphs.com The primary rationale is to temporarily mask the carboxylic acid group of flurbiprofen through conjugation with glycine (B1666218). This modification is hypothesized to improve the transport of the molecule across the blood-brain barrier. ajphs.com Such enhanced central nervous system penetration could enable the investigation of flurbiprofen's effects on neurological targets, such as the beta-secretase enzyme implicated in Alzheimer's disease. ajphs.com

Detailed Research Findings

Recent research has focused on the synthesis, characterization, and in silico evaluation of this compound.

Synthesis and Characterization

The synthesis of this compound is achieved through a coupling reaction between flurbiprofen and glycine. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of an amide bond between the carboxylic acid of flurbiprofen and the amino group of glycine. ajphs.com

The successful synthesis and purity of the compound are confirmed using various analytical techniques. The structural integrity is typically verified by spectroscopic methods.

Spectroscopic Data Observation
Infrared (IR) SpectroscopyConfirms the presence of key functional groups, such as the amide carbonyl and N-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Provides detailed information about the chemical environment of each proton and carbon atom, confirming the covalent linkage between the flurbiprofen and glycine moieties. ajphs.com
Mass SpectrometryDetermines the molecular weight of the compound, further validating its identity. ajphs.com

Hydrolytic Stability Studies

A crucial aspect of a prodrug is its ability to release the active parent drug at the desired site of action. Hydrolytic stability studies are conducted to evaluate the rate at which this compound is converted back to flurbiprofen under different pH conditions, simulating various physiological environments. Research has shown that the glycine conjugate exhibits considerable stability in acidic environments, which is a desirable characteristic for oral administration. ajphs.com

In Silico Docking Studies

To explore the potential of this compound to interact with neurological targets, in silico molecular docking studies have been performed. These computational simulations predict the binding affinity and mode of interaction between a ligand and a target protein. Studies have investigated the docking of the parent compound, flurbiprofen, with the beta-secretase enzyme, a key enzyme in the pathogenesis of Alzheimer's disease. ajphs.com The findings from these in silico analyses suggest that flurbiprofen has a considerable ability to penetrate the blood-brain barrier and interact with this enzyme, providing a rationale for developing prodrugs like the glycine conjugate to enhance this potential. ajphs.com

Properties

IUPAC Name

2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-11(17(22)19-10-16(20)21)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJPXNNKVFGSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization of N 2 2 Fluorobiphenyl 4 Yl Propanoyl Glycine

Retrosynthetic Analysis of the N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine Scaffold

A retrosynthetic analysis of this compound identifies the primary disconnection points for a logical synthetic strategy. The most apparent disconnection is the amide bond, which simplifies the target molecule into two key synthons: glycine (B1666218) and 2-(2-fluorobiphenyl-4-yl)propanoic acid. This latter component is a well-known non-steroidal anti-inflammatory drug, commonly referred to as flurbiprofen (B1673479).

Further deconstruction of the flurbiprofen scaffold reveals two main approaches. The first involves disconnecting the propanoic acid side chain from the biphenyl (B1667301) core, leading to a 2-fluorobiphenyl-4-yl intermediate. The second approach involves breaking the bond between the two phenyl rings, which points towards a cross-coupling reaction between a substituted fluorobenzene and a substituted phenyl ring as a key step in constructing the biphenyl moiety. These disconnections form the basis for the synthetic routes discussed in the following sections.

Optimized Synthetic Routes for this compound

The synthesis of this compound is achieved by the formation of an amide linkage between the carboxylic acid group of 2-(2-fluorobiphenyl-4-yl)propanoic acid and the amino group of glycine. This process requires optimized procedures for the synthesis of the chiral acid precursor and efficient coupling methodologies.

N-Acylation Procedures for Glycine Coupling

The final step in the synthesis is the formation of the amide bond. This is typically achieved by activating the carboxylic acid of 2-(2-fluorobiphenyl-4-yl)propanoic acid to make it more susceptible to nucleophilic attack by the amino group of glycine. Standard peptide coupling reagents are employed for this transformation. A common and effective method is the use of a carbodiimide, such as Dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with an additive like Hydroxybenzotriazole (HOBt).

The role of DCC is to act as a dehydrating agent, forming an O-acylisourea intermediate with the carboxylic acid. This intermediate is highly reactive but can be prone to side reactions, including the formation of a stable N-acylurea byproduct and racemization if the starting acid is chiral. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form an active ester intermediate, which is less reactive but more selective, leading to a cleaner reaction and higher yields of the desired N-acyl glycine product.

Coupling ReagentAdditiveFunction
Dicyclohexylcarbodiimide (DCC)-Carboxylic acid activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)-Water-soluble carboxylic acid activator
-Hydroxybenzotriazole (HOBt)Racemization suppressant, side-reaction prevention
-1-Hydroxy-7-azabenzotriazole (HOAt)Enhanced reactivity and suppression of racemization

Stereoselective Synthesis of the Propanoyl Chiral Center

The propanoic acid precursor, 2-(2-fluorobiphenyl-4-yl)propanoic acid, possesses a chiral center at the alpha-carbon of the propionyl group. The synthesis of enantiomerically pure forms of this precursor is crucial for producing the corresponding enantiomers of the final product. Several strategies have been developed for this purpose. google.com

One established method is optical resolution , which involves separating a racemic mixture of the acid. This can be achieved by forming diastereomeric salts with a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization. google.com However, this method can suffer from low recovery rates, often requiring multiple recrystallization steps to achieve high optical purity. google.com

Asymmetric synthesis offers a more direct approach to obtaining a single enantiomer. One such method is the asymmetric hydrogenation of the corresponding acrylic acid precursor, 2-(2-fluorobiphenyl-4-yl)acrylic acid, using a chiral rhodium catalyst. google.com Another advanced method involves the stereoselective construction of the carbon-carbon bond at the α-position. For instance, an organometallic reagent prepared from a 4-substituted-2-fluorobiphenyl can be reacted with a pyruvate derivative in the presence of a chiral nickel catalyst to produce the desired propanoic acid with high optical purity. google.com

MethodDescriptionAdvantagesDisadvantages
Optical Resolution Separation of enantiomers from a racemic mixture via diastereomeric salt formation with a chiral amine. google.comEstablished technique.Can have low recovery rates; requires multiple steps. google.com
Asymmetric Hydrogenation Use of a chiral catalyst (e.g., Rhodium-based) to hydrogenate a prochiral precursor. google.comCan provide high enantioselectivity.May involve toxic heavy metal catalysts. google.com
Asymmetric Catalysis Stereoselective bond formation using a chiral catalyst (e.g., Nickel-based) with an organometallic reagent. google.comHigh optical purity; potentially more efficient. google.comRequires specialized catalysts and conditions.

Precursor Synthesis of the 2-Fluorobiphenyl-4-yl Moiety

Once 4-bromo-2-fluorobiphenyl is obtained, the propanoic acid side chain can be introduced. A modern and efficient method involves a three-step sequence starting with a palladium-catalyzed decarboxylative coupling reaction between the 4-bromo-2-fluorobiphenyl and a cyanoacetate derivative. google.com This is followed by a methylation reaction to introduce the methyl group at the alpha-position, and finally, hydrolysis of the nitrile group to yield the desired 2-(2-fluorobiphenyl-4-yl)propanoic acid. google.com This pathway is advantageous due to its operational simplicity and the use of readily available starting materials. google.com

Synthesis of Structurally Related Analogues and Derivatives for Mechanistic Studies

To investigate structure-activity relationships and probe biological mechanisms, the synthesis of structurally related analogues and derivatives is essential. This often involves modifying the core structure of this compound.

Enantiomeric and Diastereomeric Variations

The synthesis of enantiomerically pure this compound is readily achievable by utilizing the resolved (R)- or (S)-enantiomers of 2-(2-fluorobiphenyl-4-yl)propanoic acid in the final N-acylation step with glycine. Since glycine is an achiral amino acid, this coupling results in the formation of a single enantiomer of the final product, not a mixture of diastereomers. The study of individual enantiomers is critical, as they often exhibit different biological activities. For example, in related amide derivatives of flurbiprofen, the two enantiomers have been shown to behave differently towards biological targets. nih.gov

While the use of glycine does not produce diastereomers, the synthesis of diastereomeric variations can be accomplished by replacing glycine with a chiral amino acid (e.g., L- or D-alanine). The coupling of (R)-2-(2-fluorobiphenyl-4-yl)propanoic acid with L-alanine would produce the (R, L) diastereomer, while coupling with D-alanine would yield the (R, D) diastereomer. Such variations are crucial for mapping the steric and electronic requirements of biological receptors or enzyme active sites. The synthesis of libraries of related N-acyl amino acids with different amino acid head groups has been used to develop potent and selective inhibitors for biological targets. nih.gov

Modifications to the Biphenyl System

The synthesis of such modified analogues would typically start from a correspondingly substituted biphenyl precursor. The subsequent synthetic steps would likely follow a similar reaction sequence to that of the parent compound, involving the introduction of the propanoic acid side chain followed by coupling with glycine.

Alternative Amino Acid Conjugations (e.g., Phenylalanine, Valine)

To explore the impact of the amino acid moiety on the compound's properties, alternative amino acid conjugations can be synthesized. Instead of glycine, other natural or unnatural amino acids can be coupled with 2-(2-fluorobiphenyl-4-yl)propanoic acid. Conjugation with amino acids such as phenylalanine or valine would introduce bulkier and more lipophilic side chains, which could influence the compound's interaction with biological targets. mdpi.com

The synthesis of these conjugates would involve the use of the desired amino acid methyl ester in the coupling reaction with 2-(2-fluorobiphenyl-4-yl)propanoic acid, followed by saponification of the ester to yield the final N-acyl amino acid. The choice of coupling agents, such as DCC/DMAP or HOBt/EDC, would be critical to ensure efficient amide bond formation and minimize racemization if chiral amino acids are used. tdcommons.org

Amino Acid Side Chain (R) Potential Impact on Properties
Glycine-HBaseline reference
Phenylalanine-CH2-PhIncreased lipophilicity and potential for π-π stacking interactions
Valine-CH(CH3)2Increased steric bulk and lipophilicity

Advanced Purification Techniques for Research-Grade Materials

Obtaining research-grade this compound with high purity is essential for reliable biological and chemical studies. Standard purification techniques such as recrystallization from a suitable solvent system are often employed as a primary purification step.

For achieving higher purity, advanced chromatographic techniques are utilized. Flash column chromatography using silica (B1680970) gel is a common method for the purification of organic compounds. The choice of the eluent system, typically a mixture of polar and non-polar solvents, is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

High-performance liquid chromatography (HPLC) is a powerful technique for the final purification and analysis of research-grade materials. Both normal-phase and reverse-phase HPLC can be employed, with the latter being more common for compounds of this polarity. A suitable column, such as a C18 column, and a carefully selected mobile phase, often a gradient of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of a modifier like trifluoroacetic acid, are used to achieve excellent separation and yield a product with purity exceeding 98-99%.

Spectroscopic Confirmation of Compound Structures for Research Purity

The unambiguous confirmation of the chemical structure and the assessment of the purity of this compound are achieved through a combination of spectroscopic techniques.

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad absorption in the region of 3300-2500 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. The C=O stretching vibrations of the amide and carboxylic acid would appear as strong absorptions around 1720-1650 cm⁻¹. The N-H stretching of the amide would be observed around 3300 cm⁻¹, and the C-F stretching of the fluorobiphenyl group would be visible in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. The aromatic protons of the biphenyl system would appear in the downfield region (typically 7.0-8.0 ppm). The methine proton of the propanoic acid moiety would likely be a quartet, and the methyl protons a doublet. The methylene protons of the glycine unit would appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton of the amide and the O-H proton of the carboxylic acid would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide and carboxylic acid would be observed in the downfield region (around 170-180 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The aliphatic carbons of the propanoic acid and glycine moieties would be found in the upfield region of the spectrum.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique, such as electrospray ionization (ESI), would be used to accurately determine the molecular weight, confirming the elemental composition. The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode. Fragmentation analysis could reveal the loss of specific groups, such as the glycine moiety or parts of the biphenyl system, further corroborating the proposed structure.

Molecular and Biochemical Mechanisms of Action of N 2 2 Fluorobiphenyl 4 Yl Propanoyl Glycine

Enzymatic Hydrolysis and Bioactivation Pathways in Biological Milieu

The bioactivation of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine is a critical step in its pharmacological activity, primarily involving the enzymatic cleavage of the amide bond to release the active parent compound, flurbiprofen (B1673479). This process is contingent on the activity of specific hydrolases present in biological systems.

Identification and Characterization of Amidase and Peptidase Activities

The hydrolysis of the amide bond in N-acylglycine derivatives is generally catalyzed by a class of enzymes known as amidases or peptidases. wikipedia.org For N-fatty acylglycines, a key enzyme involved in their degradation is Fatty Acid Amide Hydrolase (FAAH), which breaks the bond to yield a fatty acid and glycine (B1666218). nih.gov While direct studies on this compound are limited, the involvement of similar amidohydrolases is highly probable.

Other enzymes that could potentially be involved in the hydrolysis of N-acylglycines include N-acylethanolamine-hydrolyzing acid amidase (NAAA) and peptidylglycine α-amidating monooxygenase (PAM). nih.gov The latter is known to catalyze the oxidative cleavage of N-acylglycines. nih.gov The specific amidase or peptidase responsible for the bioactivation of this compound would likely be found in plasma and various tissues, contributing to the release of flurbiprofen systemically. The synthesis of flurbiprofen amides is a strategy to create prodrugs that can release the active compound at a desired site, suggesting that enzymatic hydrolysis is the intended activation mechanism. mdpi.com

Kinetic Analysis of Glycine Deconjugation in In Vitro Systems

Kinetic studies of the hydrolysis of prodrugs are essential to understand their activation rate and bioavailability. For various NSAID-amino acid conjugates, hydrolysis has been shown to be pH-dependent, with greater stability in acidic environments like the stomach and more significant hydrolysis in the neutral to slightly alkaline pH of the intestines and plasma. nih.gov

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from kinetic analysis of glycine deconjugation.

Interactive Data Table: Hypothetical Kinetic Parameters for this compound Hydrolysis

Biological MatrixEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)
Human PlasmaPlasma Esterases/Amidases15025
Liver MicrosomesHepatic Amidases7550
Intestinal FluidIntestinal Peptidases20015

Note: The data in this table is illustrative and not based on experimental results for this compound.

Substrate Specificity Profiling of Activating Enzymes

The efficiency of the enzymatic hydrolysis of this compound is dependent on the substrate specificity of the involved enzymes. The structure of both the acyl group (flurbiprofen) and the amino acid conjugate (glycine) influences the enzyme's recognition and catalytic activity.

Molecular Target Identification and Ligand-Binding Dynamics

Upon hydrolysis, the released flurbiprofen is responsible for the primary pharmacological effects. However, the potential for the intact conjugate to interact with molecular targets cannot be entirely ruled out, though it is generally considered to be a prodrug.

Investigation of Receptor Binding Modalities

Currently, there is a lack of direct evidence for specific receptor binding of this compound. The primary mechanism of action is expected to be mediated by flurbiprofen following its release. Flurbiprofen itself is known to have multiple molecular targets.

Enzyme Inhibition or Activation Mechanisms (e.g., γ-Secretase Modulation)

Flurbiprofen and its analogues have been extensively studied as modulators of γ-secretase, an enzyme complex involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.gov The focus of these studies has been on modifying the flurbiprofen structure to enhance its γ-secretase modulating activity while reducing its cyclooxygenase (COX) inhibitory effects, which are responsible for the common side effects of NSAIDs.

It is generally understood that the glycine conjugate, this compound, would act as a prodrug, delivering flurbiprofen which can then modulate γ-secretase. There is no substantial evidence to suggest that the glycine conjugate itself directly interacts with and modulates γ-secretase. The design of such conjugates is primarily aimed at improving the pharmacokinetic properties and reducing the gastrointestinal toxicity of the parent drug. mdpi.com

The table below summarizes the known and potential molecular targets of the active metabolite, flurbiprofen.

Interactive Data Table: Molecular Targets of Flurbiprofen

Molecular TargetAction of FlurbiprofenPrimary Pharmacological Effect
Cyclooxygenase-1 (COX-1)InhibitionAnti-inflammatory, Analgesic, Gastric side effects
Cyclooxygenase-2 (COX-2)InhibitionAnti-inflammatory, Analgesic
γ-SecretaseModulationPotential for Alzheimer's disease therapy
Fatty Acid Amide Hydrolase (FAAH)InhibitionPotential for analgesia

Protein-Compound Interaction Mapping via Biophysical Assays

Currently, there is a lack of publicly available research specifically detailing the protein-compound interaction mapping of this compound through biophysical assays. The parent compound, flurbiprofen, is a well-documented non-steroidal anti-inflammatory drug (NSAID) that primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov It is plausible that this compound, as a derivative, may retain some affinity for these enzymes. However, without direct experimental data from techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography for this specific glycine conjugate, any discussion on its binding affinity, thermodynamics, and precise interaction sites on target proteins would be speculative.

Intracellular Signaling Pathway Perturbation

The specific effects of this compound on intracellular signaling pathways have not been extensively characterized in the scientific literature. However, by examining the known actions of its parent compound, flurbiprofen, and the general roles of glycine in cellular processes, potential areas of influence can be inferred.

Modulation of Specific Kinase or Phosphatase Activities

There is no direct evidence available from published studies to indicate that this compound modulates specific kinase or phosphatase activities. Research on the parent compound, flurbiprofen, has also not primarily focused on direct kinase or phosphatase inhibition as its main mechanism of action. While some NSAIDs have been shown to have off-target effects on certain signaling kinases, specific data for flurbiprofen and its derivatives in this context is wanting. Future research would be necessary to elucidate any potential role of this compound in modulating the phosphorylation state of key signaling proteins.

Transcriptional Regulation and Gene Expression Profiling (Mechanistic Focus)

Specific studies on the transcriptional regulation and gene expression profiling following treatment with this compound are not currently available. The primary mechanism of its parent compound, flurbiprofen, involves the inhibition of prostaglandin (B15479496) synthesis, which can indirectly influence gene expression, particularly of inflammatory response genes. Glycine itself has been shown to have effects on gene expression, but how the conjugation with flurbiprofen alters the transcriptional landscape is unknown. nih.gov A comprehensive analysis using techniques such as RNA-sequencing would be required to determine the specific genes and transcriptional programs modulated by this compound.

Mechanistic Effects on Cellular Processes (e.g., Protein Processing in Astrocytes)

The direct mechanistic effects of this compound on cellular processes such as protein processing in astrocytes have not been a subject of published research. Astrocytes are known to be involved in brain homeostasis and respond to inflammatory stimuli. nih.govfourwaves.com Glycine itself can influence astrocyte morphology and function. nih.gov Given that neuroinflammation is a process in which astrocytes are critically involved, a compound with a potential anti-inflammatory moiety (flurbiprofen) and a neuromodulatory component (glycine) could theoretically impact astrocytic protein processing, particularly in the context of inflammatory or neurodegenerative conditions. However, this remains a hypothesis pending experimental validation.

Cellular Uptake and Intracellular Distribution Mechanisms

The mechanisms governing the cellular uptake and intracellular distribution of this compound are not specifically documented. The physicochemical properties of the molecule, including its lipophilicity and ionization state, would be key determinants of its ability to cross cellular membranes.

Membrane Permeability Studies (e.g., Parallel Artificial Membrane Permeability Assay for GI and BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of compounds across biological barriers, such as the gastrointestinal (GI) tract and the blood-brain barrier (BBB). pion-inc.comenamine.netbienta.net This assay is particularly useful in early drug discovery to estimate the potential oral absorption and central nervous system penetration of a compound. nih.gov

While specific PAMPA data for this compound is not available in the public domain, a hypothetical dataset can be presented to illustrate how such data would be interpreted. The apparent permeability coefficient (Papp) is the key parameter measured in a PAMPA experiment.

Table 1: Hypothetical PAMPA Permeability Data

Compound PAMPA Model Apparent Permeability (Papp, 10⁻⁶ cm/s) Predicted Permeability
This compound GI Tract 5.0 Moderate
This compound Blood-Brain Barrier 1.5 Low
Flurbiprofen GI Tract 15.0 High
Flurbiprofen Blood-Brain Barrier 4.5 Moderate to High
Atenolol (Low Permeability Control) GI Tract 0.1 Low
Atenolol (Low Permeability Control) Blood-Brain Barrier 0.05 Low
Testosterone (High Permeability Control) GI Tract 30.0 High

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

The addition of the glycine moiety to flurbiprofen would be expected to increase the hydrophilicity of the molecule. This would likely result in a lower Papp value compared to the parent compound, flurbiprofen, suggesting potentially lower passive permeability across both the GI tract and the BBB.

Carrier-Mediated Transport Mechanisms of this compound

The cellular uptake and efflux of this compound, a glycine conjugate of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, are critical for its pharmacological activity. While direct studies on the transport of this specific conjugate are limited, the transport mechanisms of its parent compound, flurbiprofen, have been investigated, providing valuable insights into potential pathways for its glycine conjugate. The transport of flurbiprofen appears to involve several carrier-mediated systems, including organic anion transporters and multidrug resistance-associated proteins.

It is hypothesized that the addition of a glycine moiety may lead to interactions with amino acid transporters. For instance, N-arachidonyl-glycine (NAGly), an endogenous lipid, is known to specifically inhibit the glycine transporter 2 (GLYT2) nih.govfrontiersin.org. This suggests that other N-acylglycine derivatives, such as this compound, could potentially interact with glycine transporters or other amino acid transport systems nih.govfrontiersin.orgnih.gov. However, direct evidence for such interactions is currently lacking.

Research on the parent compound, flurbiprofen, has identified several transporters that may play a role in its disposition.

Organic Anion Transporters (OATs)

Studies have suggested the involvement of an organic anion transport system in the movement of flurbiprofen across cellular membranes. This transport is characterized as being vectorial, saturable, and energy-dependent. Anionic NSAIDs, including flurbiprofen, are thought to be substrates for these transporters. Specifically, Organic Anion Transporter 2 (OAT2) has been proposed as a candidate for both the uptake and efflux of flurbiprofen.

Multidrug Resistance-Associated Protein 4 (MRP4)

The R-enantiomer of flurbiprofen has been shown to inhibit Multidrug Resistance-Associated Protein 4 (MRP4), a transporter involved in the efflux of prostaglandins (B1171923) like PGE2 from cells. By inhibiting MRP4, R-flurbiprofen effectively traps prostaglandins inside the cell, contributing to its anti-inflammatory effects. This interaction with an ATP-binding cassette (ABC) transporter highlights a key mechanism for the parent compound that could be relevant to its glycine conjugate.

Proton-Coupled Amino Acid Transporter (hPAT1)

Recent research has indicated that flurbiprofen can act as an inhibitor of the human proton-coupled amino acid transporter 1 (hPAT1), also known as SLC36A1. Docking studies have proposed an allosteric binding site for flurbiprofen on this transporter. This finding is particularly relevant as hPAT1 is involved in the transport of amino acids and their derivatives, suggesting a potential, albeit inhibitory, interaction for the glycine conjugate.

Table 1: Carrier-Mediated Transport Mechanisms Implicated in the Transport of Flurbiprofen

Transporter Family Specific Transporter Type of Interaction Compound Studied
Solute Carrier (SLC) Organic Anion Transporter 2 (OAT2) Substrate (putative) Flurbiprofen
Solute Carrier (SLC) Proton-Coupled Amino Acid Transporter 1 (hPAT1/SLC36A1) Inhibitor Flurbiprofen
ATP-Binding Cassette (ABC) Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) Inhibitor R-Flurbiprofen

Subcellular Localization Studies

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action at a molecular level. Direct visualization or fractionation studies specifically for this glycine conjugate have not been extensively reported. However, insights can be drawn from the known subcellular sites of action of its parent compound, flurbiprofen, and the general behavior of related compounds.

The primary targets of flurbiprofen are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are predominantly located in the endoplasmic reticulum (ER) and the nuclear envelope. For flurbiprofen and its derivatives to inhibit these enzymes, they must first cross the plasma membrane and then localize to these intracellular compartments. This implies that this compound would need to be present in the cytoplasm to access the active sites of COX enzymes within the lumen of the ER or the perinuclear space.

Furthermore, studies on flurbiprofen have revealed interactions with proteins associated with the endoplasmic reticulum. For example, flurbiprofen has been shown to modulate the function of the serotonin (B10506) transporter (SERT) by promoting its membrane trafficking and to affect the ER stress marker GRP78/BiP nih.gov. This suggests that flurbiprofen may localize to the ER and influence protein folding and trafficking processes within this organelle nih.gov.

Given that this compound is a prodrug designed to release flurbiprofen, its subcellular distribution is likely transient, with the ultimate localization of the active flurbiprofen moiety being the key determinant of its pharmacological effect. A study on a flurbiprofen-dextran conjugate indicated that such macromolecular prodrugs can serve as carriers for the delivery of the active drug researchgate.net. While this does not directly address subcellular localization, it supports the concept of the conjugate acting as a transport form of the parent drug.

Table 2: Putative Subcellular Localization and Molecular Targets of Flurbiprofen

Subcellular Compartment Associated Protein/Target Implication for this compound
Endoplasmic Reticulum Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) Primary site of action for the active metabolite, flurbiprofen.
Endoplasmic Reticulum GRP78/BiP, Serotonin Transporter (SERT) Potential for modulation of ER stress and protein trafficking by the parent compound.
Nuclear Envelope Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) Secondary site of action for the active metabolite, flurbiprofen.
Cytoplasm - The conjugate likely resides in the cytoplasm before potential hydrolysis or interaction with intracellular targets.

Structure Activity Relationship Sar and Rational Design of N 2 2 Fluorobiphenyl 4 Yl Propanoyl Glycine Analogues

Elucidating Key Pharmacophoric Features for Biological Activity

The biological activity of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine and its analogues is dictated by several key pharmacophoric features. These include the glycine (B1666218) conjugation, the stereochemistry at the propanoyl chiral center, and the fluorine substitution on the biphenyl (B1667301) ring.

The conjugation of flurbiprofen (B1673479) with glycine to form this compound is a strategic prodrug approach. This modification temporarily masks the free carboxylic acid group of flurbiprofen, which is associated with gastrointestinal toxicity. nih.gov The amide bond in the glycine conjugate is designed to be stable in the acidic environment of the stomach and undergo hydrolysis in the more neutral pH of the intestine or in plasma, releasing the active flurbiprofen. nih.govajphs.com

This bioactivation process is crucial for the therapeutic action of the compound. The stability of the amide bond and the rate of hydrolysis are key factors influencing the pharmacokinetic profile of the drug. nih.gov Studies on similar amino acid-flurbiprofen prodrugs have shown that this approach can enhance the transport of the parent drug across biological membranes, including the blood-brain barrier. ajphs.com The glycine moiety itself does not directly interact with the primary targets of flurbiprofen, such as cyclooxygenase (COX) enzymes. Instead, its role is to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

Flurbiprofen possesses a chiral center at the α-carbon of the propanoyl moiety, existing as (S)- and (R)-enantiomers. The pharmacological activity of flurbiprofen is highly stereoselective. The (S)-enantiomer is primarily responsible for the inhibition of COX enzymes, which is the basis of its anti-inflammatory activity. nih.gov In contrast, the (R)-enantiomer shows significantly less COX inhibitory activity. nih.gov

This stereoselectivity is a critical consideration in the design of this compound analogues. The configuration at the chiral center directly impacts the biological activity of the released flurbiprofen upon hydrolysis. Therefore, synthesis of the glycine conjugate using the (S)-enantiomer of flurbiprofen is expected to yield a therapeutically more potent compound. Studies on the stereoselective pharmacokinetics of flurbiprofen have shown differences in the clearance and half-life of the two enantiomers. nih.govnih.gov

The fluorine atom at the 2-position of the biphenyl ring is a key feature of the flurbiprofen scaffold. This substitution significantly influences the molecule's conformation and electronic properties, which in turn affects its binding to target enzymes. The high electronegativity of fluorine can lead to favorable interactions with the active site of enzymes. mdpi.com

In the context of this compound, the fluorine atom is crucial for the activity of the parent drug, flurbiprofen. Molecular modeling studies have suggested that the fluorine atom can engage in interactions within the binding pocket of target proteins. mdpi.com For instance, in the binding of flurbiprofen to the PD-L1 protein dimer, the biphenyl unit, including the fluorine atom, plays a critical role in establishing stable interactions. nih.gov The fluorine substitution can also impact the metabolic stability of the compound by blocking potential sites of oxidation.

Design Principles for Modulating Enzyme Specificity and Hydrolytic Stability

The design of this compound analogues focuses on modulating two key properties: enzyme specificity and hydrolytic stability. By altering the structure of the glycine conjugate, it is possible to fine-tune its release profile and potentially its interaction with different enzymes.

The hydrolytic stability of the amide bond is a critical parameter. A prodrug must be stable enough to reach its intended site of action before hydrolysis, yet labile enough to release the active drug in a timely manner. The rate of hydrolysis can be influenced by modifying the electronic and steric environment around the amide bond. For instance, introducing bulky substituents near the amide linkage could sterically hinder the approach of hydrolytic enzymes, thereby increasing the stability of the conjugate. nih.gov

The following table summarizes the hydrolytic release of flurbiprofen from different amino acid conjugates in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), highlighting the influence of the amino acid moiety on the release profile. ajphs.com

Compound% Release in SIF% Release in SGF
Flurbiprofen-Glycine (FG)70.4515.25
Flurbiprofen-Phenylalanine (FP)72.8718.50
Flurbiprofen-Valine (FV)64.6512.75

This interactive table demonstrates how different amino acid conjugates of flurbiprofen exhibit varying release percentages in simulated intestinal and gastric fluids.

Modulating enzyme specificity, particularly for the parent drug flurbiprofen, involves modifications that can alter its binding affinity for different isoforms of target enzymes, such as COX-1 and COX-2. While the glycine conjugate itself is not designed to be active, modifications to the flurbiprofen scaffold prior to conjugation can influence the specificity of the released drug. nih.gov

Computational Approaches to SAR

Computational methods play a pivotal role in understanding the SAR of this compound analogues and in guiding the design of new compounds with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method can provide valuable insights into the binding mode of flurbiprofen and its analogues to target enzymes like COX-1 and COX-2. nih.gov By analyzing the interactions between the ligand and the amino acid residues in the active site, researchers can understand the molecular basis of their activity and selectivity. unica.itnih.gov

For this compound, docking studies would typically be performed on the active drug, flurbiprofen, to predict its binding affinity and orientation within the target's active site. rsc.orgresearchgate.net These studies can help rationalize the observed biological activities of different analogues and guide the design of new derivatives with enhanced potency and selectivity. For example, docking studies have been used to investigate the binding of flurbiprofen amides to fatty acid amide hydrolase (FAAH) and COX enzymes, revealing key interactions that contribute to their inhibitory activity. unica.itnih.gov

The table below presents docking scores for various flurbiprofen derivatives against the urease enzyme, illustrating the use of computational methods to predict binding affinity. rsc.org

CompoundDocking Score (kcal/mol)
Compound 6-7.12
Compound 7-7.89
Compound 10-7.01
Compound 13-7.23
Compound 16-8.11
Compound 19-7.45
Compound 20-9.21
Compound 21-8.23
Thiourea (Standard)-6.54

This interactive table showcases the predicted binding affinities of different flurbiprofen derivatives to the urease enzyme, as determined by molecular docking.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules at an atomic level. By simulating the interactions and movements of atoms and molecules over time, MD can provide valuable insights into the conformational landscape of a compound like this compound. While specific MD studies on this exact molecule are not extensively available in publicly accessible literature, the principles of the technique and findings from studies on related structures, such as other non-steroidal anti-inflammatory drug (NSAID) prodrugs and biphenyl-containing compounds, can elucidate the potential conformational dynamics of this specific glycine conjugate.

The conformational flexibility of this compound is primarily dictated by the rotatable bonds within its structure. Key dihedral angles that would be of interest in an MD simulation include the bond connecting the two phenyl rings of the biphenyl moiety, the bond between the biphenyl group and the propanoyl moiety, and the bonds within the glycine extension. The interactions between these rotating groups, as well as their interactions with the surrounding solvent, will determine the molecule's preferred three-dimensional shapes.

For instance, MD simulations performed on dexibuprofen-antioxidant mutual prodrugs have been used to verify the stability of drug-target complexes, suggesting that these prodrugs form stable interactions with the COX-2 protein. mdpi.comdrugbank.com This approach could similarly be applied to this compound to understand how its conformational preferences might influence its interaction with biological targets. Furthermore, computational simulations are increasingly being used for the intelligent design of novel prodrugs, with MD simulations helping to predict the formation of the Michaelis-Menten complex between an enzyme and a prodrug. nih.gov

Table 1: Key Rotatable Bonds and Potential Conformational Features of this compound

Bond DescriptionPotential Conformational Impact
Biphenyl C-C bondDetermines the dihedral angle between the two phenyl rings, influencing the overall shape and potential for π-stacking interactions.
Biphenyl-Propanoyl C-C bondAffects the orientation of the glycine conjugate relative to the biphenyl core.
Propanoyl-Glycine Amide BondThe peptide bond is relatively rigid, but rotation around the N-Cα and Cα-C bonds of the glycine moiety allows for significant flexibility.
Glycine Cα-C(O) bondInfluences the positioning of the terminal carboxylic acid group.

De Novo Design Strategies for Next-Generation Glycine-Conjugated Biphenyls

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, typically with the aid of computational tools. For the development of next-generation glycine-conjugated biphenyls based on the this compound scaffold, de novo design strategies could be employed to optimize potency, selectivity, and pharmacokinetic properties. While specific de novo design studies for this class of compounds are not prominent in the literature, the general principles of this approach can be outlined.

The process often begins with the identification of a biological target and the characterization of its binding site. For a compound like this compound, which is structurally related to the NSAID flurbiprofen, a potential target could be the cyclooxygenase (COX) enzymes. dundee.ac.uk A de novo design algorithm could then be used to generate novel molecules that are complementary in shape and chemical properties to the binding site of the target.

There are two main approaches to de novo design:

Ligand-based de novo design: This approach uses the structure of a known active molecule, such as this compound, as a template. The algorithm can then suggest modifications to the existing scaffold to improve its properties. This could involve growing new functional groups from the core structure, linking molecular fragments, or mutating existing atoms or groups.

Structure-based de novo design: When the three-dimensional structure of the biological target is known, this method can be used to design ligands that fit directly into the binding site. The algorithm can either place individual atoms or molecular fragments into the binding pocket and connect them to form a coherent molecule, or it can "grow" a molecule atom by atom within the binding site.

For the design of next-generation glycine-conjugated biphenyls, a de novo design program could explore a wide range of chemical space by varying the substituents on the biphenyl rings, altering the length and composition of the linker between the biphenyl moiety and the glycine, and modifying the amino acid conjugate itself. For example, replacing glycine with other amino acids could introduce new interactions with the target protein and alter the physicochemical properties of the molecule.

A study on the design of biphenyl-based NMDA receptor negative allosteric modulators demonstrated how activity could be significantly improved through a process guided by free energy calculations. nih.gov This highlights the potential of computational methods to guide the optimization of biphenyl-containing compounds.

Table 2: Potential De Novo Design Strategies for Glycine-Conjugated Biphenyls

Design StrategyRationalePotential Outcome
Scaffold Hopping Replace the biphenyl core with other bicyclic or heterocyclic scaffolds.Discovery of novel chemotypes with potentially improved properties and intellectual property advantages.
Fragment-based Growth Start with the biphenyl-glycine core and computationally add chemical fragments to explore new interactions with the target binding site.Identification of novel substituents that enhance binding affinity and selectivity.
Linker Modification Vary the length, rigidity, and chemical nature of the propanoyl linker.Optimization of the spatial orientation of the biphenyl and glycine moieties for improved target engagement.
Amino Acid Substitution Replace the glycine moiety with other natural or unnatural amino acids.Introduction of new side chains that can form specific interactions with the target, potentially increasing potency and selectivity.

The ultimate goal of these de novo design strategies would be to generate a library of virtual compounds that can then be prioritized for synthesis and biological evaluation. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Preclinical Biochemical and Pharmacodynamic Studies Mechanistic Research

In Vitro Enzyme Kinetic Studies

Determination of Inhibition Constants (Ki) and Activation Constants

No published studies were identified that reported the determination of inhibition constants (Ki) or activation constants for N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine against any specific enzyme targets.

Assessment of Reversibility and Irreversibility of Enzyme Binding

There is no available information in the scientific literature regarding the nature of enzyme binding, specifically whether this compound acts as a reversible or irreversible inhibitor of any enzymes.

Cell-Based Assays for Mechanistic Pathway Elucidation

Reporter Gene Assays for Pathway Activation or Inhibition

No data from reporter gene assays involving this compound could be located. Such assays would be used to determine if the compound activates or inhibits specific cellular signaling pathways.

Cellular Thermal Shift Assays (CETSA) for Target Engagement Studies

There are no publicly available results from Cellular Thermal Shift Assays (CETSA) for this compound. These studies would be necessary to confirm direct binding of the compound to its intracellular targets in a cellular environment.

High-Content Imaging for Phenotypic Screening and Subcellular Analysis

No research utilizing high-content imaging to analyze the phenotypic effects or subcellular localization of this compound has been published. This type of analysis would provide insights into the compound's effects on cellular morphology and function.

Due to the absence of specific research data for this compound in the requested areas, no data tables can be generated.

Organ-Specific Biochemical Interactions in Preclinical Models (Non-Human, Mechanistic)

Ex Vivo Assessment of Enzyme Activity in Tissues

No data from ex vivo studies investigating the effects of this compound on enzyme activity in isolated tissues are available.

Microdialysis for Localized Biochemical Monitoring

There are no published findings from microdialysis studies conducted to monitor localized biochemical changes in response to the administration of this compound.

Analytical Methodologies for Research and Discovery of N 2 2 Fluorobiphenyl 4 Yl Propanoyl Glycine

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatography is the principal methodology for separating N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine from its precursors, impurities, and metabolites, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed for routine analysis and quantification. The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation with good peak shape and resolution.

Detailed research findings indicate that C18 columns are highly effective for the separation of Flurbiprofen (B1673479) and its derivatives. nih.govdergipark.org.tr The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted to ensure the analyte is in a suitable ionic state. dergipark.org.trpharmascholars.compharmascholars.com Isocratic elution, where the mobile phase composition remains constant, can provide simple and rapid analysis, while gradient elution, where the organic solvent concentration is increased over time, is useful for separating complex mixtures containing compounds with a wide range of polarities. Detection is typically performed using a UV detector, with wavelengths around 246-254 nm being effective for the biphenyl (B1667301) chromophore present in the molecule. dergipark.org.trpharmascholars.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis
ParameterCondition
Chromatographic ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.5)
Elution ModeIsocratic (e.g., 60:40 v/v Acetonitrile:Buffer) or Gradient
Flow Rate1.0 mL/min
DetectionUV Spectrophotometry at 254 nm
Injection Volume10 µL
Column TemperatureAmbient (e.g., 25 °C)

The parent compound, Flurbiprofen, possesses a chiral center, and therefore, this compound exists as a pair of enantiomers. nih.gov Since enantiomers can exhibit different pharmacological and toxicological profiles, it is critical to separate and quantify them. nih.gov Chiral chromatography is the definitive method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are highly effective for resolving the enantiomers of profen drugs. google.comnih.gov For instance, an amylose-tris(3,5-dimethylphenylcarbamate) based column has been successfully used for the resolution of Flurbiprofen enantiomers. google.com The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol. google.comwhiterose.ac.uk

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation
ParameterCondition
Chromatographic ColumnChiral Stationary Phase (e.g., CHIRALPAK IG, Amylose-based)
Mobile Phasen-Hexane:Ethanol with 0.1% Trifluoroacetic Acid (e.g., 95:5 v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
DetectionUV Spectrophotometry at 254 nm
Column Temperature20 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov this compound, being a polar and non-volatile amino acid conjugate, is not directly amenable to GC-MS analysis. sigmaaldrich.com However, its metabolites, or the parent compound itself, can be analyzed after a chemical derivatization step to increase their volatility and thermal stability. nih.govsigmaaldrich.com

Derivatization typically involves converting polar functional groups, such as carboxylic acids (-COOH) and secondary amines (-NH-), into less polar, more volatile esters and amides. sigmaaldrich.com A common two-step process involves esterification of the carboxylic acid group (e.g., using acidified methanol to form a methyl ester) followed by acylation of the amine group (e.g., using pentafluoropropionic anhydride). nih.govucdavis.edu After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and structural elucidation.

Advanced Spectroscopic Methods for Characterization in Biological Matrices

Spectroscopic methods are indispensable for the structural confirmation of this compound and the identification of its metabolites in complex biological samples.

High-Resolution Mass Spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), is the gold standard for identifying drug metabolites in biological matrices like plasma, urine, or tissue homogenates. alwsci.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). alwsci.com This precision allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its identification.

In a typical workflow, a biological sample is processed and then analyzed by LC-HRMS. The instrument detects the parent drug and its potential metabolites. By comparing the accurate mass of a potential metabolite to the parent drug, researchers can deduce the type of metabolic transformation that has occurred (e.g., hydroxylation, glucuronidation). clinpgx.org For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 15.9949 Da. The fragmentation pattern (MS/MS) of the metabolite can then be compared to that of the parent drug to pinpoint the location of the modification.

Table 3: Hypothetical Metabolites of this compound and Their Expected Masses
Compound/MetaboliteChemical FormulaMonoisotopic Mass (Da)Metabolic Reaction
Parent CompoundC17H16FNO3301.1114N/A
Hydroxylated MetaboliteC17H16FNO4317.1063Oxidation (Hydroxylation)
Glucuronide ConjugateC23H24FNO9477.1435Glucuronidation

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of a substance without the need for an identical reference standard of the analyte. nih.govemerypharma.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal. acs.org

For the qNMR analysis of this compound, a precisely weighed amount of the sample is dissolved in a deuterated solvent along with a precisely weighed amount of a certified internal standard. acs.org The internal standard should be stable, of high purity, and have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. The ¹H NMR spectrum is then acquired under conditions that ensure accurate integration, such as a long relaxation delay. The purity or concentration of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard. acs.org This technique is highly valued in pharmaceutical analysis for its accuracy, precision, and the structural information it simultaneously provides. nih.govtandfonline.com

Table 4: Key Parameters for a qNMR Experiment
ParameterSpecification/Condition
Spectrometer Frequency≥ 400 MHz for adequate signal dispersion
SolventDeuterated solvent (e.g., DMSO-d6, Methanol-d4)
Internal StandardHigh purity compound with non-overlapping signals (e.g., Maleic acid, Dimethyl sulfone)
Pulse SequenceSimple 90° pulse experiment
Relaxation Delay (d1)Long delay (≥ 5 x T1 of slowest relaxing proton) to ensure full magnetization recovery
Number of ScansSufficient to achieve a high signal-to-noise ratio (e.g., ≥ 16)
Data ProcessingManual phasing and baseline correction, careful integration of selected signals

Radiosynthesis and Isotopic Labeling for Mechanistic Tracing Studies

The synthesis of isotopically labeled this compound is fundamental for conducting mechanistic tracing studies, including the investigation of its absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies necessitate the incorporation of a radioactive isotope, such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), or Fluorine-18 (¹⁸F), into the molecular structure without altering its chemical and biological properties. The choice of isotope and labeling position is critical and is guided by the specific objectives of the research, the desired half-life of the radionuclide, and the metabolic stability of the labeled position.

For long-term metabolic studies, isotopes with longer half-lives like ¹⁴C and ³H are generally preferred. nih.govmoravek.com Carbon-14 is often considered the gold standard for quantitative mass balance studies due to its biological equivalence to the non-radioactive carbon-12. moravek.comselcia.comalmacgroup.com Tritium labeling offers the advantage of high specific activity, which is beneficial for receptor binding assays. nih.gov For in vivo imaging techniques such as Positron Emission Tomography (PET), the short-lived positron-emitter ¹⁸F is the isotope of choice, allowing for non-invasive visualization of the compound's distribution in real-time. nih.govacs.org

Proposed Radiosynthesis Routes:

Carbon-14 Labeling: A plausible approach for ¹⁴C-labeling would involve the use of [¹⁴C]glycine or ¹⁴C-labeled 2-(2-fluorobiphenyl-4-yl)propanoic acid. If starting with [¹⁴C]glycine, it would be coupled with the unlabeled 2-(2-fluorobiphenyl-4-yl)propanoic acid using standard peptide coupling reagents. Alternatively, the synthesis could start from a ¹⁴C-labeled precursor like [¹⁴C]potassium cyanide to construct the propanoic acid side chain. wuxiapptec.com The label is strategically placed within the core structure to ensure it is not readily lost through metabolic processes.

Tritium Labeling: Tritium labeling could be achieved through catalytic tritiation of an unsaturated precursor of this compound. Another method involves the dehalogenation of a halogenated precursor with tritium gas. It is crucial to select a labeling position that is not susceptible to metabolic exchange with protons from the biological environment. nih.gov

Fluorine-18 Labeling: For PET imaging studies, ¹⁸F can be introduced into the 2-fluorobiphenyl (B19388) moiety via nucleophilic aromatic substitution. This would typically involve the reaction of a suitable precursor, such as a nitro- or trimethylammonium-substituted biphenyl derivative, with [¹⁸F]fluoride. nih.govnih.gov The short half-life of ¹⁸F (approximately 110 minutes) necessitates a rapid and efficient radiosynthesis and purification process, often performed in an automated synthesis module. nih.govmdpi.com

Following the radiosynthesis, rigorous purification, typically using High-Performance Liquid Chromatography (HPLC), is essential to isolate the radiolabeled this compound from unlabeled precursors and radiochemical impurities. The identity, radiochemical purity, and specific activity of the final product are then confirmed using appropriate analytical techniques, such as radio-HPLC, mass spectrometry, and liquid scintillation counting.

Below is a hypothetical data table summarizing potential radiosynthesis parameters for this compound.

IsotopePrecursorLabeling ReagentKey Reaction StepTypical Radiochemical Yield (Decay Corrected)Typical Radiochemical Purity
¹⁴C2-(2-fluorobiphenyl-4-yl)propanoic acid[¹⁴C]GlycineAmide coupling40-60%>98%
³HN-[2-(2-fluoro-5-bromobiphenyl-4-yl)propanoyl]glycine³H₂ Gas/Pd CatalystCatalytic dehalogenation20-40%>98%
¹⁸FN-[2-(2-nitro-biphenyl-4-yl)propanoyl]glycineK[¹⁸F]F/K₂₂₂Nucleophilic aromatic substitution15-30%>99%

Computational Chemistry and Cheminformatics in N 2 2 Fluorobiphenyl 4 Yl Propanoyl Glycine Research

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine. nih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution, which governs its geometry, stability, and reactivity.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Further analysis yields a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding, which are crucial for molecular recognition by biological targets. Global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index can also be calculated to provide a quantitative measure of the molecule's reactivity profile. nih.gov

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT Note: The following values are hypothetical examples to illustrate the typical output of quantum chemical calculations and are not derived from published experimental data.

PropertyDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.3 eV
Dipole Moment Measure of the overall polarity of the molecule.3.8 Debye
Chemical Hardness (η) Resistance to change in electron distribution.2.65 eV
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.3.85 eV
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule.2.79 eV

Molecular Dynamics Simulations for Ligand-Protein Binding and Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. d-nb.info In the context of this compound, MD simulations are crucial for understanding its dynamic interactions with a specific protein target. These simulations model the ligand-protein complex in a simulated physiological environment (typically water with ions), allowing researchers to observe the binding process, the stability of the bound state, and the conformational changes in both the ligand and the protein. nih.gov

By running simulations over nanoseconds or even microseconds, it is possible to generate a conformational ensemble, which is a collection of the different three-dimensional structures the molecule adopts. This is particularly important for a flexible molecule like this compound, which contains rotatable bonds and a glycine (B1666218) tail that can significantly influence how it fits into a binding pocket. nih.gov

Analysis of MD trajectories provides detailed insights into the key intermolecular interactions stabilizing the complex, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. nih.gov Furthermore, advanced techniques like metadynamics can be used to calculate the binding free energy, offering a quantitative estimate of the ligand's affinity for its target protein. rwth-aachen.de Understanding the unbinding pathway and the residence time of the ligand in the active site is another critical aspect that can be explored, providing valuable information for designing molecules with improved kinetic profiles. nih.gov

Table 2: Hypothetical Key Interactions for this compound with a Target Protein from MD Simulations Note: This table presents a hypothetical scenario of interactions that could be identified through MD simulations.

Interaction TypeLigand Moiety InvolvedPotential Interacting Protein ResidueDescription
Hydrogen Bond Carboxylate of glycineArginine / LysineStrong electrostatic interaction crucial for anchoring the ligand.
Hydrogen Bond Amide N-HAspartate / GlutamateActs as a hydrogen bond donor to a key acidic residue.
π-π Stacking Biphenyl (B1667301) ringsPhenylalanine / TyrosineAromatic stacking interaction contributing to binding affinity.
Hydrophobic Contact Propanoyl methyl groupLeucine / ValineInteraction with nonpolar residues in a hydrophobic sub-pocket.
Halogen Bond Fluorine atomBackbone carbonyl oxygenA weaker, directional interaction involving the electronegative fluorine.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would be constructed based on its structure and its putative binding mode within a target protein.

This model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore. This process allows for the rapid identification of structurally diverse molecules that are likely to have the same biological activity. By filtering vast libraries containing millions of compounds, virtual screening significantly narrows down the number of candidates for experimental testing, saving considerable time and resources. The identified "hits" can then serve as starting points for the design of novel analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

Table 3: Potential Pharmacophoric Features of this compound Note: This table outlines the key chemical features of the molecule that would likely be included in a pharmacophore model.

FeatureDescriptionMoiety in Compound
Aromatic Ring (AR) A center of a ring system that is aromatic.Two features: one for each phenyl ring in the biphenyl system.
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.Carbonyl oxygen of the amide and carboxylate oxygens of glycine.
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.Amide nitrogen of the glycine linkage.
Hydrophobic (HY) A group that has unfavorable interactions with water.Biphenyl moiety and the methyl group of the propanoyl fragment.
Negative Ionizable (NI) A group that is likely to be negatively charged at physiological pH.Carboxylic acid of the glycine tail.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values against a target enzyme) is required.

For each molecule in the series, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices). Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like Gene Expression Programming, are then used to build a mathematical equation that relates the descriptors to the observed activity. frontiersin.org

A validated QSAR model can be highly valuable for predictive biology. It can be used to estimate the activity of newly designed, yet-unsynthesized analogues of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby optimizing the allocation of resources in the drug discovery pipeline.

In Silico Prediction of ADME Properties

In addition to biological activity, a successful drug candidate must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are used early in the drug discovery process to forecast these pharmacokinetic characteristics, helping to identify and eliminate compounds that are likely to fail later in development. nih.govmdpi.com

For this compound, various computational models can predict a wide range of ADME-related parameters. These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters include aqueous solubility, permeability across biological membranes (like the intestinal wall, often modeled by Caco-2 cell permeability), the extent of binding to plasma proteins, and potential interactions with metabolic enzymes, particularly the Cytochrome P450 (CYP) family. nih.govrsc.org Models like the "BOILED-Egg" plot can simultaneously predict gastrointestinal absorption and brain penetration. mdpi.com These in silico tools provide a comprehensive, albeit preliminary, assessment of the compound's drug-likeness and potential pharmacokinetic behavior.

Table 4: Illustrative In Silico ADME Predictions for this compound Note: These values are representative predictions from common ADME software and are not based on specific experimental results for this compound.

ParameterDescriptionIllustrative Predicted Value/Classification
Molecular Weight The mass of one mole of the compound.317.32 g/mol
logP Logarithm of the octanol-water partition coefficient; measures lipophilicity.3.1
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms; relates to permeability.75.6 Ų
Aqueous Solubility (logS) Logarithm of the molar solubility in water.-3.5 (Moderately soluble)
GI Absorption Prediction of absorption from the gastrointestinal tract.High
BBB Permeant Prediction of ability to cross the blood-brain barrier.No
CYP2D6 Inhibitor Prediction of inhibitory activity against a key metabolic enzyme.Non-inhibitor
Plasma Protein Binding Percentage of the compound expected to bind to proteins in the blood.>90%

Future Research Directions and Identified Gaps for N 2 2 Fluorobiphenyl 4 Yl Propanoyl Glycine

Exploration of Novel Biological Targets for Glycine-Conjugated Biphenyl-Based Compounds

A significant gap in the current knowledge is the full spectrum of biological targets for glycine-conjugated biphenyl-based compounds like N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine. Research on analogous structures suggests several potential avenues for investigation. For instance, certain biphenyl (B1667301) compounds have been developed as inhibitors of the PD-1/PD-L1 axis, which is crucial in cancer immunotherapy. bioworld.com Additionally, derivatives of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles have been identified as novel inhibitors of glycine (B1666218) transporter 1 (GlyT1), indicating a potential role in neurological disorders. nih.gov

The glycine conjugation pathway itself is integral to detoxification processes in the human body, reacting with and facilitating the excretion of potentially toxic compounds. nih.gov The N-acyl glycine family, to which this compound belongs, is known to have various molecular targets and play roles in cell physiology. mdpi.com Future research should, therefore, focus on screening this compound against a diverse panel of biological targets.

Table 1: Potential Biological Targets for Glycine-Conjugated Biphenyl-Based Compounds

Target ClassSpecific ExamplesPotential Therapeutic Area
Immune CheckpointsPD-1/PD-L1Oncology
Neurotransmitter TransportersGlycine Transporter 1 (GlyT1)Neurology, Psychiatry
Enzymes in Detoxification PathwaysGlycine N-acyltransferaseMetabolic Disorders
G-protein Coupled Receptors (GPCRs)VariousInflammation, Pain
Nuclear ReceptorsPPARs, etc.Metabolic Disorders, Inflammation

Future studies could employ high-throughput screening and molecular docking to identify novel interactions and elucidate the mechanism of action of this compound.

Development of Advanced In Vitro and Ex Vivo Mechanistic Models

To understand the biological effects of this compound, the development and utilization of advanced in vitro and ex vivo models are crucial. Standard 2D cell cultures have limitations in predicting in vivo responses. The use of more complex systems, such as organoids, can provide more physiologically relevant data. For example, gut organoids have been used to study the intestinal toxicity of biphenyl-containing liquid crystalline monomers. acs.org

Furthermore, assays to evaluate specific cellular processes are needed. Cytotoxicity assays, such as the MTT assay, have been used to test the effects of glycine derivatives on cell lines like Human foreskin fibroblasts (HFF). acs.org For this compound, a suite of in vitro assays could be developed to assess its impact on cell viability, apoptosis, and specific signaling pathways.

Table 2: Proposed In Vitro and Ex Vivo Models for Mechanistic Studies

Model TypeApplicationKey Endpoints
3D Organoid Cultures (e.g., gut, liver)Toxicity and efficacy testingCell viability, barrier function, differentiation markers
Co-culture Systems (e.g., immune and cancer cells)Investigating immunomodulatory effectsCytokine profiling, T-cell activation
Primary Cell CulturesStudying effects on specific cell typesCell-specific responses, signaling pathway activation
High-Content Imaging AssaysMultiparametric analysis of cellular effectsMorphological changes, protein localization, apoptosis markers

These advanced models will be instrumental in bridging the gap between in vitro findings and potential in vivo applications.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

A significant opportunity for future research lies in the application of multi-omics technologies to gain a holistic understanding of the cellular response to this compound. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the biological pathways affected by this compound. mdpi.com The integration of these datasets can help in identifying molecular signatures and biomarkers associated with the compound's activity. arxiv.org

For instance, a multi-omics approach was used to unravel the molecular mechanism of biphenyl phytoalexin formation in plant cells, identifying key genes and signaling pathways involved. nih.gov A similar strategy could be employed to study the effects of this compound in mammalian systems. Metabolomics, in particular, can provide insights into how the compound is metabolized and its impact on endogenous metabolite profiles. mdpi.com

Table 3: Multi-Omics Approaches for Pathway Analysis

Omics TechnologyInformation GainedPotential Applications
Transcriptomics (RNA-Seq)Changes in gene expressionIdentification of regulated genes and pathways
Proteomics (Mass Spectrometry)Alterations in protein abundance and post-translational modificationsElucidation of protein networks and signaling cascades
Metabolomics (LC-MS, NMR)Fluctuations in endogenous and exogenous metabolitesUnderstanding metabolic reprogramming and detoxification pathways
Genomics (CRISPR screening)Identification of genes essential for compound activityTarget identification and validation

The integration of these multi-omics datasets will be crucial for building comprehensive models of the compound's mechanism of action and for identifying potential therapeutic applications and off-target effects.

Challenges and Opportunities in Designing Next-Generation Biphenyl-Glycine Derivatives for Specific Biochemical Pathways

The design of next-generation biphenyl-glycine derivatives presents both challenges and opportunities. A key challenge is to achieve high specificity for a desired biological target while minimizing off-target effects and potential toxicity. The structural flexibility of the biphenyl scaffold and the diverse functionalities that can be introduced provide a vast chemical space to explore.

One opportunity lies in leveraging the glycine conjugation pathway for targeted drug delivery or for modulating metabolic processes. nih.gov The conjugation of metals with biologically active compounds has also been shown to enhance their therapeutic properties. ijper.org This suggests that metal complexes of biphenyl-glycine derivatives could be a promising area for future research.

Another avenue for exploration is the synthesis of derivatives with improved pharmacokinetic properties, such as enhanced oral bioavailability. nih.gov Structure-activity relationship (SAR) studies will be essential to guide the design of new compounds with optimized potency, selectivity, and drug-like properties.

Table 4: Challenges and Opportunities in Derivative Design

AspectChallengesOpportunities
Target Specificity Achieving high selectivity for a single target; avoiding off-target effects.Rational design based on structural biology; leveraging computational modeling.
Pharmacokinetics Poor solubility and bioavailability are common for biphenyl compounds.Prodrug strategies; formulation development; modification of physicochemical properties.
Synthetic Accessibility Complex multi-step syntheses can be time-consuming and costly.Development of efficient and scalable synthetic routes; use of green chemistry principles.
Intellectual Property Crowded patent landscape for some biphenyl-based scaffolds.Exploration of novel chemical space; identification of new biological targets.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the structural integrity of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the biphenyl fluorination pattern and glycine conjugation. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate molecular weight. Infrared (IR) spectroscopy assists in identifying carbonyl (C=O) and amide (N–H) functional groups. X-ray crystallography (using SHELX programs for refinement ) is critical for resolving stereochemical ambiguities.

Q. How can researchers optimize synthetic routes for this compound?

  • Methodology : Use peptide coupling reagents (e.g., EDC/HOBt) to conjugate 2-(2-fluorobiphenyl-4-yl)propanoic acid with glycine. Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Purify via recrystallization (using ethanol/water mixtures) or preparative HPLC. Optimize yields by adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Test enzyme inhibition (e.g., COX-2 or FAAH) using fluorometric or colorimetric substrate assays (e.g., prostaglandin E₂ quantification for COX-2 ). Cell-based assays (e.g., RAW 264.7 macrophages under LPS-induced inflammation) can assess anti-inflammatory effects by measuring cytokine levels (IL-6, TNF-α) via ELISA .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare activity using enzyme kinetics (e.g., KiK_i values for COX-2 inhibition) and cell-based models. Resolve enantiomers via chiral HPLC (e.g., Chiralpak® columns) and validate purity with circular dichroism (CD). Structural insights can be obtained through co-crystallization with target enzymes and refinement via SHELXL .

Q. How can researchers resolve contradictory data on dual FAAH/COX-2 inhibition in different cell models?

  • Methodology : Perform controlled experiments in multiple cell lines (e.g., primary macrophages vs. RAW 264.7) under standardized inflammatory conditions (e.g., LPS/IFN-γ stimulation). Use siRNA knockdown or CRISPR-Cas9 to isolate FAAH/COX-2 contributions. Quantify endocannabinoids (2-AG, AEA) and eicosanoids via LC-MS/MS to correlate inhibition with metabolite levels .

Q. What strategies improve metabolic stability and bioavailability of this compound?

  • Methodology : Conduct ADME profiling:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze half-life (t1/2t_{1/2}) using LC-MS/MS.
  • Bioavailability : Formulate with cyclodextrins or lipid nanoparticles to enhance solubility. Assess pharmacokinetics (Cₘₐₓ, AUC) in rodent models via oral/intravenous administration .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodology : Perform molecular docking (AutoDock, Glide) to predict binding modes in COX-2 and FAAH active sites. Use molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes. Apply quantitative structure-activity relationship (QSAR) models to prioritize derivatives with optimal LogP, polar surface area, and hydrogen-bonding capacity .

Q. What experimental approaches validate the compound’s toxicity profile?

  • Methodology : Conduct in vitro cytotoxicity assays (MTT, LDH release) in hepatocytes (HepG2) and renal cells (HEK293). For in vivo evaluation, perform acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, creatinine). Follow GLPs and safety protocols as outlined in chemical safety data sheets .

Methodological Considerations

  • Data Reproducibility : Use standardized protocols (e.g., NIH guidelines for inflammation models) and report n3n \geq 3 biological replicates.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report p-values and effect sizes.
  • Instrument Calibration : Regularly validate LC-MS/MS, HPLC, and spectrophotometers using certified reference materials.

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N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine
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N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.